molecular formula C15H14Cl2N2O3S B4707937 ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE

ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE

Cat. No.: B4707937
M. Wt: 373.3 g/mol
InChI Key: NFPVAGUEWYIQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, and an ethyl acetate moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: It has been investigated for its antimicrobial, antiviral, and anticancer properties, showing promising results in preclinical studies.

    Medicine: The compound is being explored for its potential use as a therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. The thiazole ring and the dichlorophenyl group are believed to play a crucial role in its biological activity by binding to enzymes and receptors involved in various cellular processes. This binding can lead to the inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[[2-(3,4-dichlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S/c1-2-22-14(21)7-10-8-23-15(18-10)19-13(20)6-9-3-4-11(16)12(17)5-9/h3-5,8H,2,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPVAGUEWYIQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
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ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
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ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
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ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
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ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
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ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE

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